N-[4-(tert-butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide
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Overview
Description
N-[4-(tert-butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide is a chemical compound with a complex structure that includes a pyrrolidine ring and a tert-butylsulfamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate N-(4-(tert-butylamino)phenyl) acetamide . This intermediate is then subjected to further reactions to introduce the pyrrolidine ring and the carboxamide group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also involve continuous flow reactors and automated systems to handle the complex reactions and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[4-(tert-butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing the function of specific proteins and enzymes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[4-(tert-butylsulfamoyl)phenyl]-3,4-diethoxybenzamide
- N-[4-(tert-butylsulfamoyl)phenyl]-4-ethoxybenzamide
- N-[4-(tert-butylsulfamoyl)phenyl]-4-nitrobenzamide
Highlighting Uniqueness
N-[4-(tert-butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H23N3O3S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C15H23N3O3S/c1-15(2,3)17-22(20,21)13-8-6-12(7-9-13)16-14(19)18-10-4-5-11-18/h6-9,17H,4-5,10-11H2,1-3H3,(H,16,19) |
InChI Key |
UAPGIXWDGLZOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2 |
Origin of Product |
United States |
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